molecular formula C11H13NO2 B12973345 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)- CAS No. 96939-91-2

1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-

Cat. No.: B12973345
CAS No.: 96939-91-2
M. Wt: 191.23 g/mol
InChI Key: XXGZQPUGBAJMKL-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine is a chemical compound that features a benzo[d][1,3]dioxole moiety attached to a propylmethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine typically involves the reaction of benzo[d][1,3]dioxole derivatives with propylamine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as PdCl2, in the presence of a base like cesium carbonate (Cs2CO3) and a ligand like xantphos, in a solvent such as toluene, at elevated temperatures .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. The acylation of 1,3-benzodioxole using recyclable heterogeneous catalysts in a continuous flow reactor is one such method . This approach offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the imine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanimine
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-ethylmethanimine
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-butylmethanimine

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets and improving its solubility in various solvents.

Properties

CAS No.

96939-91-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-propylmethanimine

InChI

InChI=1S/C11H13NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6-7H,2,5,8H2,1H3

InChI Key

XXGZQPUGBAJMKL-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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